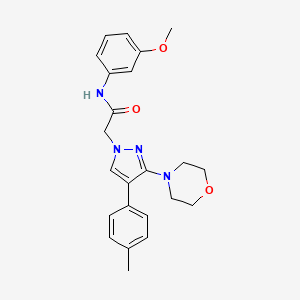
N-(3-methoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide, also known as MPPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPT is a pyrazolylacetamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research has explored the synthesis of novel coordination complexes constructed from pyrazole-acetamide derivatives. These complexes, involving Co(II) and Cu(II) ions, have been synthesized and characterized, revealing their potential for significant antioxidant activity through various in vitro assays. The study underlines the effect of hydrogen bonding in the self-assembly process of these complexes, suggesting a potential role in developing antioxidant agents (Chkirate et al., 2019).
Neuroprotective Effects
Another area of application includes the synthesis and evaluation of novel pyrano[3,2-c]chromene derivatives bearing the morpholine/phenylpiperazine moiety against neurodegenerative conditions. Some synthesized compounds have shown significant neuroprotective effects against H2O2-induced oxidative stress in PC12 cells, indicating their potential for treating neurodegenerative diseases (Sameem et al., 2017).
Anticancer and Antiviral Activities
Derivatives of N-(3-methoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide have been synthesized and tested for their anticancer and antiviral activities. For instance, 2-pyrazoline-substituted 4-thiazolidinones have been found to show selective inhibition of leukemia cell lines and demonstrated high activity against the Tacaribe TRVL 11 573 virus strain, highlighting their potential as anticancer and antiviral agents (Havrylyuk et al., 2013).
Corrosion Inhibition
The application of pyrazoline derivatives has also been extended to the field of materials science, particularly in corrosion inhibition. Studies have demonstrated that these compounds can effectively enhance the corrosion resistance of mild steel in hydrochloric acid solution, suggesting their utility in protecting industrial materials against corrosion (Lgaz et al., 2020).
Green Synthesis
In the context of sustainable chemistry, derivatives of this compound have been involved in green synthesis processes. For example, catalytic hydrogenation has been employed for the synthesis of related compounds, showcasing an environmentally friendly approach to chemical synthesis (Zhang, 2008).
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-17-6-8-18(9-7-17)21-15-27(25-23(21)26-10-12-30-13-11-26)16-22(28)24-19-4-3-5-20(14-19)29-2/h3-9,14-15H,10-13,16H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXDGQURPWCPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

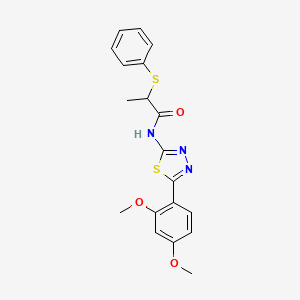
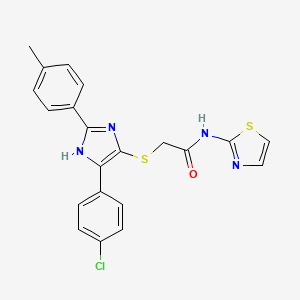


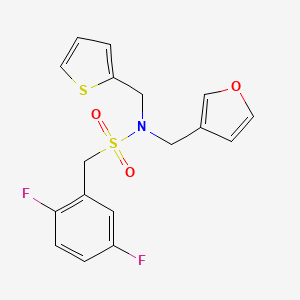

![1,2,5-Oxadiazol-3-amine, 4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B2432359.png)
![2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide](/img/structure/B2432360.png)

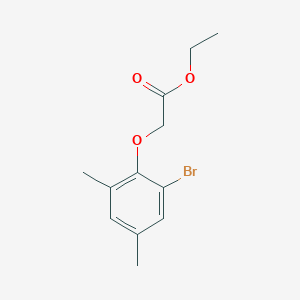
![5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2432365.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(2,5-difluorophenyl)acetamide](/img/structure/B2432366.png)
![1,3-Benzothiazol-2-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2432367.png)
![8-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylquinoline](/img/structure/B2432368.png)